molecular formula C14H13N3O5 B5127784 N-(4-Ethoxyphenyl)-2,4-dinitroaniline CAS No. 6943-24-4

N-(4-Ethoxyphenyl)-2,4-dinitroaniline

Cat. No.: B5127784
CAS No.: 6943-24-4
M. Wt: 303.27 g/mol
InChI Key: WNMCDSUFVJWXLF-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2,4-dinitroaniline is a dinitroaniline derivative that serves as a versatile intermediate in scientific research and industrial applications. Dinitroaniline compounds are notably recognized in agricultural chemistry as microtubule inhibitors, functioning as pre-emergence herbicides that target tubulin proteins in plants . This mechanism disrupts cell division and root development in germinating seedlings, making dinitroanilines like trifluralin and pendimethalin vital tools for weed control . In the pharmaceutical field, structurally related diarylaniline compounds are investigated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in antiviral research, demonstrating the scaffold's significance in drug discovery . This chemical is supplied strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6943-24-4

Molecular Formula

C14H13N3O5

Molecular Weight

303.27 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,4-dinitroaniline

InChI

InChI=1S/C14H13N3O5/c1-2-22-12-6-3-10(4-7-12)15-13-8-5-11(16(18)19)9-14(13)17(20)21/h3-9,15H,2H2,1H3

InChI Key

WNMCDSUFVJWXLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Advanced Chemo Synthetic Pathways for N 4 Ethoxyphenyl 2,4 Dinitroaniline

Retrosynthetic Analysis and Strategic Precursor Selection for Target Synthesis

A retrosynthetic analysis of N-(4-ethoxyphenyl)-2,4-dinitroaniline logically dissects the molecule to identify viable starting materials. The most apparent disconnection is the carbon-nitrogen bond of the diarylamine. This bond can be formed through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction.

This primary disconnection leads to two key precursors:

An electrophilic aromatic ring: 2,4-dinitrochlorobenzene or a similarly activated 2,4-dinitrophenyl derivative. The two nitro groups are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack, making the halogen a good leaving group.

A nucleophilic aromatic amine: 4-ethoxyaniline . The ethoxy group is an electron-donating group, which enhances the nucleophilicity of the amino group.

Alternatively, for a coupling reaction like the Ullmann condensation, the precursors could be 2,4-dinitroaniline (B165453) and 4-ethoxy-iodobenzene. However, the SNAr approach is often more direct.

Classical Nitration and Amination Protocols for Aromatic Systems: Mechanistic Considerations

The synthesis of this compound typically relies on the reaction of a pre-dinitrated aromatic compound with an aniline (B41778) derivative, rather than the nitration of a diphenylamine (B1679370) precursor. This is because the nitration of N-phenylaniline derivatives can be complex and lead to a mixture of products.

The key classical reaction is nucleophilic aromatic substitution (SNAr) . The mechanism for the reaction between 2,4-dinitrochlorobenzene and 4-ethoxyaniline proceeds as follows:

Nucleophilic Attack : The nitrogen atom of 4-ethoxyaniline, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom on the 2,4-dinitrochlorobenzene ring. This is typically the rate-determining step as it temporarily disrupts the aromaticity of the dinitrophenyl ring.

Formation of a Meisenheimer Complex : The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups at the ortho and para positions. youtube.comwikipedia.org

Loss of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group. This step is generally fast. wikipedia.org

Deprotonation : A base, which can be another molecule of 4-ethoxyaniline or a solvent, removes the proton from the newly formed secondary amine to yield the final product, this compound.

Another classical approach is the Ullmann condensation , which involves the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.org This method often requires high temperatures and polar solvents. wikipedia.org The Goldberg reaction is a specific type of Ullmann condensation for the formation of C-N bonds. wikipedia.org

Targeted Synthesis of this compound: Step-by-Step Reaction Mechanisms and Optimized Conditions

A plausible synthetic route for this compound involves the direct reaction of 2,4-dinitrochlorobenzene with 4-ethoxyaniline.

Step-by-Step Reaction:

Reactant Mixing : 2,4-dinitrochlorobenzene and a slight excess of 4-ethoxyaniline are dissolved in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). The reaction can be carried out in the presence of a base, like sodium or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. rsc.org

Heating : The reaction mixture is heated under reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). youtube.com

Isolation : Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is then collected by filtration.

Purification : The crude product is washed with water to remove any inorganic salts and unreacted 4-ethoxyaniline hydrochloride. Further purification is achieved by recrystallization.

Optimized Conditions:

ParameterOptimized ConditionRationale
Solvent Ethanol, DMF, or other polar aprotic solventsSolubilizes the reactants and facilitates the reaction.
Temperature Reflux temperature of the chosen solventProvides the necessary activation energy for the reaction.
Base Potassium carbonate or sodium carbonateNeutralizes the HCl produced, driving the reaction to completion.
Reactant Ratio Slight excess of 4-ethoxyanilineEnsures complete consumption of the 2,4-dinitrochlorobenzene.

Modern and Sustainable Synthetic Approaches: Catalytic Methods and Green Chemistry Principles in Compound Preparation

In recent years, there has been a drive towards developing more sustainable and environmentally friendly methods for the synthesis of diarylamines.

Catalytic Methods :

Acceptorless Dehydrogenative Aromatization : Supported gold-palladium bimetallic nanoparticles can catalyze the synthesis of diarylamines from anilines and cyclohexanones, or nitrobenzenes and cyclohexanols. This method is environmentally benign as it does not require an external oxidant and produces molecular hydrogen and ammonia (B1221849) as byproducts. nih.gov

Nitrosonium-Initiated C-N Bond Formation : This method allows for the preparation of diarylamines from electron-rich arenes initiated by a nitrosonium (NO+) ion. The reaction proceeds through a nitrosoarene intermediate. nih.govacs.org

Green Chemistry Principles :

Transition-Metal-Free Synthesis : For diarylamines with an electron-deficient arene, transition-metal-free synthesis can be achieved through intermolecular SNAr reactions, which is a highly utilized reaction in medicinal chemistry. acs.org

Solvent-Free Reactions : The Ullmann coupling reaction can be performed under solvent-free conditions, reducing the environmental impact of the synthesis. rsc.org

Use of Greener Solvents : The use of water or other environmentally benign solvents is being explored for these types of syntheses.

Exploration of Stereochemical Control and Chiral Resolution Techniques (if applicable to specific derivatives)

This compound itself is not a chiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, stereochemical control and chiral resolution techniques are not applicable to its direct synthesis.

However, if a chiral center were to be introduced into one of the aromatic rings or the ethoxy group of a derivative, then these techniques would become relevant. For instance, if a chiral substituent were present on the ethoxyphenyl ring, a diastereomeric mixture could be formed during the synthesis. In such cases, chiral resolution techniques like chiral High-Performance Liquid Chromatography (HPLC) could be employed to separate the enantiomers, as has been demonstrated for related nitroaromatic compounds like nitropropranolol derivatives. chemicalbook.com

Advanced Purification and Isolation Techniques for Research-Grade Compound Purity

Achieving research-grade purity for this compound requires meticulous purification to remove starting materials, by-products, and any potential isomers.

Recrystallization : This is a fundamental and effective technique for purifying solid organic compounds. youtube.com The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the mother liquor. youtube.comorgsyn.org A suitable solvent system for dinitroanilines can be an alcohol-water mixture. orgsyn.org

Column Chromatography : For separating mixtures that are difficult to purify by recrystallization alone, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase for the purification of dinitroaniline derivatives. chemicalbook.com A solvent system, or eluent, of varying polarity, such as a mixture of ethyl acetate (B1210297) and petroleum ether, is used to pass the mixture through the column, separating the components based on their differential adsorption to the silica gel. chemicalbook.com

Anion Exchange Chromatography : This advanced technique can be particularly useful for separating ionic impurities or for the purification of derivatives of the target compound that can be ionized. It separates molecules based on their net negative charge and is a powerful tool for achieving very high purity. youtube.com

Sophisticated Spectroscopic and Diffraction Based Structural Elucidation of N 4 Ethoxyphenyl 2,4 Dinitroaniline

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For N-(4-ethoxyphenyl)-2,4-dinitroaniline, the spectra would be characterized by vibrations of the N-H, C-H, C=C, C-N, C-O, and NO₂ groups.

Key expected vibrational frequencies are:

N-H Stretching: A sharp band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine.

Aromatic C-H Stretching: Multiple weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands in the 2850-2980 cm⁻¹ region due to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups of the ethoxy substituent.

C=C Stretching: Several bands in the 1400-1600 cm⁻¹ range, characteristic of the aromatic rings.

NO₂ Stretching: Strong symmetric and asymmetric stretching vibrations typically observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. These are characteristic of the nitro groups and their positions can be influenced by electronic effects within the molecule.

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

C-O-C Stretching: Asymmetric and symmetric stretching bands for the ether linkage are expected around 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹, respectively.

The IR spectrum of the related compound 2,4-dinitroaniline (B165453) shows characteristic peaks for the amino and nitro groups. chemicalbook.com Similarly, the Raman spectrum of 2,4-dinitrophenol (B41442) provides insights into the vibrational modes of the dinitrophenyl moiety. chemicalbook.com

Table 1: Predicted Major Vibrational Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Type of Vibration
N-H 3300-3500 Stretching
Aromatic C-H >3000 Stretching
Aliphatic C-H 2850-2980 Stretching
C=C 1400-1600 Aromatic Ring Stretching
NO₂ 1500-1550 (asymmetric) Stretching
NO₂ 1300-1350 (symmetric) Stretching
C-N 1250-1350 Stretching
C-O-C 1200-1275 (asymmetric) Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional Techniques for Atom Connectivity and Conformational Analysis

NMR spectroscopy is indispensable for mapping the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the ethoxy group protons and the aromatic protons.

Ethoxy Group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂) are expected, with a typical coupling constant (³JHH) of approximately 7 Hz.

Aromatic Protons: The 4-ethoxyphenyl ring would show a pair of doublets in the range of 6.8-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The dinitrophenyl ring protons would be significantly downfield due to the strong electron-withdrawing effect of the nitro groups. The proton at C3' would likely appear as a doublet, the proton at C5' as a doublet of doublets, and the proton at C6' as a doublet. The exact chemical shifts would depend on the solvent and the conformation of the molecule. For comparison, in N-(4-methoxyphenyl)-2,4-dinitroaniline, the methoxy (B1213986) protons appear at 3.81 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Ethoxy Group: The CH₃ carbon would resonate around 15 ppm, and the OCH₂ carbon around 64 ppm.

Aromatic Carbons: The carbons of the 4-ethoxyphenyl ring would appear in the 114-160 ppm range. The dinitrophenyl ring carbons would also be in the aromatic region, with the carbons bearing the nitro groups (C2' and C4') being significantly deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethoxy-CH₃ ~1.4 Triplet ~7.0
Ethoxy-OCH₂ ~4.0 Quartet ~7.0
4-Ethoxyphenyl H-2, H-6 6.8-7.2 Doublet ~8-9
4-Ethoxyphenyl H-3, H-5 7.2-7.5 Doublet ~8-9
Dinitrophenyl H-3' ~8.8-9.2 Doublet ~2-3
Dinitrophenyl H-5' ~8.0-8.4 Doublet of Doublets ~9 and ~2-3
Dinitrophenyl H-6' ~7.0-7.4 Doublet ~9

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Ethoxy-CH₃ ~15
Ethoxy-OCH₂ ~64
4-Ethoxyphenyl C-1 ~155-160
4-Ethoxyphenyl C-4 ~130-135
4-Ethoxyphenyl C-2, C-6 ~115-125
4-Ethoxyphenyl C-3, C-5 ~120-130
Dinitrophenyl C-1' ~140-145
Dinitrophenyl C-2' ~135-140
Dinitrophenyl C-3' ~125-130
Dinitrophenyl C-4' ~145-150
Dinitrophenyl C-5' ~120-125

Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the CH₃ and OCH₂ protons of the ethoxy group, and between adjacent protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Is essential for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity between the two aromatic rings via the N-H bridge and the positions of the substituents. For example, correlations between the ethoxy protons and the carbons of the phenyl ring would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which helps in determining the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pathway Mapping

Mass spectrometry is a key technique for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. The molecular formula of the compound is C₁₄H₁₃N₃O₅. The calculated exact mass is 303.0855 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule. The PubChem entry for the isomeric N-(2-ethoxyphenyl)-2,4-dinitroaniline lists a molecular weight of 303.27 g/mol and an exact mass of 303.08552052 Da. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to produce a spectrum of product ions. The fragmentation pattern provides a fingerprint of the molecule's structure.

Predicted fragmentation pathways for this compound would likely involve:

Loss of the ethoxy group: Cleavage of the C-O bond of the ethoxy group.

Loss of nitro groups: Sequential or concerted loss of NO₂ groups.

Cleavage of the C-N bond: Fragmentation at the amine linkage, leading to ions corresponding to the 4-ethoxyphenylamino radical cation and the 2,4-dinitrophenyl radical.

Fragmentation of the aromatic rings: Further fragmentation of the primary fragment ions.

Analysis of the fragmentation of related compounds, such as 2,4-dinitrophenylhydrazine (B122626) derivatives, shows characteristic losses of NO₂ and other fragments from the dinitrophenyl moiety. nih.gov

Table 4: List of Compound Names

Compound Name
This compound
N-(2-Ethoxyphenyl)-2,4-dinitroaniline
2,4-Dinitroaniline
N-(4-methoxyphenyl)-2,4-dinitroaniline
2,4-Dinitrophenol

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases reveals a notable absence of detailed research focused on the sophisticated spectroscopic and diffraction-based structural elucidation of the chemical compound This compound . Despite extensive searches for peer-reviewed articles and crystallographic information, the specific experimental data required to construct a thorough and scientifically accurate article, as per the requested outline, is not available in the public domain.

While information exists for structurally related compounds, such as isomers and precursors, these data points are not directly applicable to this compound. For instance, spectral and crystallographic data are available for related molecules like 2,4-dinitroaniline and N-(2-ethoxyphenyl)-2,4-dinitroaniline. nih.govwikipedia.org However, the precise substitution pattern of the ethoxy group at the para position significantly influences the molecule's electronic and structural properties, making direct extrapolation of data from its isomers or other derivatives scientifically unsound.

Consequently, it is not possible to provide a detailed analysis, including data tables on electronic transitions, optical properties, bond lengths, bond angles, torsional angles, and polymorphism for this compound. The creation of such an article would necessitate the fabrication of scientific data, which is contrary to the principles of accuracy and factual reporting.

Should research on this compound be published and made publicly available in the future, a detailed article covering its spectroscopic and crystallographic characterization could then be compiled.

Computational Chemistry and Theoretical Investigations of N 4 Ethoxyphenyl 2,4 Dinitroaniline

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecular systems. These methods balance computational cost and accuracy, making them ideal for molecules of this size.

Geometry Optimization and Conformational Energy Landscapes of the Compound

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For N-(4-Ethoxyphenyl)-2,4-dinitroaniline, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. It is anticipated that the molecule is not perfectly planar due to steric hindrance between the hydrogen on the amine bridge and the ortho-nitro group, as well as the inherent rotational freedom of the phenyl rings and the ethoxy group.

The conformational energy landscape, which maps the energy of the molecule as a function of its torsional angles, would reveal the most stable conformers and the energy barriers between them. The key dihedral angles governing the conformation of this compound are the C-N-C-C angle between the two aromatic rings and the C-C-O-C angle of the ethoxy group. The most stable conformation is likely to feature a twisted arrangement of the phenyl rings to minimize steric repulsion, a common feature in diarylamines. The ethoxy group itself can adopt different orientations, with the anti-periplanar conformation generally being the most stable.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Charge Distribution

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxyphenylamine moiety. This region, with its electron-donating ethoxy and amino groups, acts as the primary electron donor. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient dinitrophenyl ring, a consequence of the strong electron-withdrawing nature of the two nitro groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. For analogous compounds, this gap is influenced by the electronic nature of the substituents.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. For this compound, the MEP would show regions of negative potential (electron-rich) localized around the oxygen atoms of the nitro and ethoxy groups, while the areas around the amine hydrogen and the aromatic protons would exhibit positive potential (electron-poor). This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis further refines our understanding of charge distribution by quantifying the charge on each atom. This analysis would confirm the significant negative charges on the oxygen and nitrogen atoms of the nitro groups and the positive charge on the amine hydrogen, highlighting the potential for hydrogen bonding.

ParameterPredicted Location/ValueSignificance
HOMO Ethoxyphenylamine ringElectron-donating region
LUMO Dinitrophenyl ringElectron-accepting region
HOMO-LUMO Gap Relatively smallIndicates potential for reactivity and charge transfer
Negative MEP Oxygen atoms (nitro and ethoxy)Sites for electrophilic attack
Positive MEP Amine and aromatic hydrogensSites for nucleophilic attack

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Experimental Validation

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the chemical shifts (¹H and ¹³C) of this compound. The predicted shifts would show distinct signals for the protons and carbons in the two different aromatic rings, as well as for the ethoxy group. These theoretical values, when compared with experimental data, can confirm the molecular structure and conformation.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the N-H stretching of the secondary amine, asymmetric and symmetric stretching of the NO₂ groups, C-N stretching, and various aromatic C-H and C=C stretching and bending modes. Comparing the calculated spectrum with an experimental one allows for a detailed assignment of the observed absorption bands.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Time-Dependent DFT (TD-DFT) calculations can predict the absorption wavelengths (λ_max) and the nature of the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic rings and an intramolecular charge transfer (ICT) transition from the electron-rich ethoxyphenylamine moiety (HOMO) to the electron-deficient dinitrophenyl ring (LUMO).

Spectroscopic TechniquePredicted Key Features
¹H NMR Distinct signals for aromatic protons on both rings and ethoxy protons.
¹³C NMR Unique signals for each carbon atom, reflecting the asymmetry of the molecule.
IR/Raman Characteristic N-H, NO₂, C-N, and aromatic C-H/C=C vibrations.
UV-Vis Intense π → π* and intramolecular charge transfer (ICT) bands.

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvent Effects, and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations can explore the behavior of a molecule over time, often in the presence of solvent molecules. An MD simulation of this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) would reveal how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. Such simulations are crucial for understanding properties in solution, where many chemical reactions and applications occur. MD can also shed light on intermolecular interactions in the solid state, helping to explain crystal packing and polymorphism.

Reactivity Prediction and Reaction Pathway Analysis through Theoretical Modeling

Theoretical modeling can be used to predict the reactivity of this compound and to analyze potential reaction pathways. By calculating reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, one can gain insights into the molecule's susceptibility to various chemical transformations. For instance, the MEP and frontier orbital analysis can pinpoint the most likely sites for electrophilic substitution or nucleophilic attack. Furthermore, computational methods can be used to model the transition states and reaction energies for specific reactions, such as its synthesis or degradation, providing a detailed mechanistic understanding that is often difficult to obtain experimentally.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Mechanistic Aspects of Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For a class of compounds including this compound, a QSAR model could be developed to predict a particular property, such as its efficacy as a dye or its potential for a specific chemical transformation.

This would involve calculating a variety of molecular descriptors for a set of related dinitroaniline derivatives. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). By correlating these descriptors with experimentally measured activity using statistical methods, a predictive model can be built. Such a model would not only allow for the prediction of the activity of new, unsynthesized compounds but also provide mechanistic insights by identifying the key molecular features that govern the activity. For instance, a QSAR model might reveal that the activity is strongly correlated with the HOMO-LUMO gap or the charge on the nitro groups, thus guiding the design of more effective molecules.

Chemical Reactivity, Transformational Chemistry, and Derivatization Strategies for N 4 Ethoxyphenyl 2,4 Dinitroaniline

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The N-(4-Ethoxyphenyl)-2,4-dinitroaniline molecule possesses two distinct aromatic rings with opposing reactivities towards electrophilic attack. The 2,4-dinitrophenyl ring is strongly deactivated due to the powerful electron-withdrawing nature of the two nitro groups. Conversely, the 4-ethoxyphenyl ring is highly activated towards electrophilic aromatic substitution (EAS). This activation is a result of the combined electron-donating effects of the secondary amine bridge and the ethoxy group, which direct incoming electrophiles to the ortho and para positions.

Given that the para position on the ethoxyphenyl ring is already substituted, electrophilic attack is predicted to occur at the positions ortho to the amine bridge (positions 3' and 5'). The ethoxy group further reinforces this directing effect.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: Introducing a third nitro group onto the molecule would likely occur on the activated 4-ethoxyphenyl ring. Treatment with nitrating agents, such as a mixture of nitric acid and sulfuric acid or iron(III) nitrate, would be expected to yield N-(4-Ethoxyphenyl-3-nitrophenyl)-2,4-dinitroaniline. rsc.orgresearchgate.netacs.org The conditions for such reactions on activated anilines must be carefully controlled to avoid oxidation and the formation of tarry by-products. researchgate.net

Halogenation: Reactions with halogens like chlorine or bromine, typically in the presence of a Lewis acid catalyst, are expected to proceed on the activated ring. youtube.com This would result in the formation of mono- or di-halogenated products, such as N-(3-Bromo-4-ethoxyphenyl)-2,4-dinitroaniline or N-(3,5-Dibromo-4-ethoxyphenyl)-2,4-dinitroaniline. libretexts.orgyoutube.comyoutube.com The reaction proceeds via an addition-elimination mechanism, adding the halogen across a double bond to form a halogenoalkane. youtube.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution
Reagent/ConditionPredicted Major Product
HNO₃ / H₂SO₄N-(4-Ethoxyphenyl-3-nitrophenyl)-2,4-dinitroaniline
Br₂ / FeBr₃N-(3-Bromo-4-ethoxyphenyl)-2,4-dinitroaniline
Cl₂ / AlCl₃N-(3-Chloro-4-ethoxyphenyl)-2,4-dinitroaniline

Nucleophilic Aromatic Substitution Reactions Involving Nitro Groups or Other Electrophilic Centers

The 2,4-dinitrophenyl moiety is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro groups stabilize the formation of a negative charge on the aromatic ring (a Meisenheimer complex), facilitating the displacement of a leaving group.

While this compound itself does not have a typical leaving group like a halide on the dinitrophenyl ring, its synthesis is a prime example of this reaction type. The common synthetic route involves the reaction of a 1-halo-2,4-dinitrobenzene (e.g., 1-chloro-2,4-dinitrobenzene) with 4-ethoxyaniline. evitachem.com In this reaction, the amine group of 4-ethoxyaniline acts as the nucleophile, attacking the carbon atom attached to the halogen on the dinitrobenzene ring, leading to the formation of the target molecule. wikipedia.org

Under forcing conditions, it is conceivable that one of the nitro groups on this compound could be displaced by a strong nucleophile, although this is a less common transformation. The reactivity of the dinitrophenyl system is a cornerstone of its chemistry, primarily demonstrated in its own synthesis from halogenated precursors.

Reduction Reactions of Nitro Groups and Their Utility in Preparing Novel Intermediates

The reduction of the nitro groups is one of the most significant transformations for this compound, providing a pathway to novel and useful intermediates, particularly diamino compounds. A variety of reducing agents can be employed, with the choice of reagent and reaction conditions allowing for either partial or complete reduction.

Selective Reduction: It is often possible to selectively reduce one nitro group in the presence of the other. In dinitroanilines, the nitro group positioned ortho to the amino group is often preferentially reduced. This selectivity can be achieved using reagents like ammonium (B1175870) sulfide (B99878) or sodium sulfide (Zinin Reduction). This would yield N¹-(4-Ethoxyphenyl)-benzene-1,2,4-triamine.

Complete Reduction: Stronger reducing systems will reduce both nitro groups. Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or hydrazine) or using metals in acidic media, such as tin (Sn) in hydrochloric acid (HCl). This transformation yields the fully reduced product, N¹-(4-Ethoxyphenyl)-benzene-1,2,4-triamine.

These resulting triamine intermediates are valuable precursors for the synthesis of heterocyclic compounds, such as benzimidazoles or quinoxalines, which are important pharmacophores and materials science building blocks.

Table 2: Reagents for Nitro Group Reduction and Their Products
Reagent/ConditionTarget Group(s)Primary Product
Na₂S / H₂O or NH₄HSSelective reduction of one NO₂ groupN¹-(4-Ethoxyphenyl)-2-amino-4-nitroaniline
Sn / HClComplete reduction of both NO₂ groupsN¹-(4-Ethoxyphenyl)-benzene-1,2,4-triamine
H₂ / Pd-CComplete reduction of both NO₂ groupsN¹-(4-Ethoxyphenyl)-benzene-1,2,4-triamine
Fe / NH₄ClComplete reduction of both NO₂ groupsN¹-(4-Ethoxyphenyl)-benzene-1,2,4-triamine

Reactions Involving the Amine Functionality: Alkylation, Acylation, and Condensation Reactions

The secondary amine bridge in this compound is a key site for derivatization through alkylation, acylation, and condensation reactions.

Alkylation: The nitrogen atom of the amine can act as a nucleophile to react with alkyl halides or other alkylating agents. For instance, methylation using methyl iodide (CH₃I) in the presence of a base like potassium tert-butoxide would yield N-methyl-N-(4-ethoxyphenyl)-2,4-dinitroaniline. google.com This transformation can alter the steric and electronic properties of the molecule.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides. For example, reaction with acetic anhydride (B1165640) in an appropriate solvent would produce N-acetyl-N-(4-ethoxyphenyl)-2,4-dinitroaniline. iucr.org This reaction is often used as a method to protect the amine group during other transformations, such as nitration, to prevent oxidation.

Condensation Reactions: The secondary amine can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines, although this is more common with primary amines. A more relevant condensation involves reacting the amine-containing intermediates (from nitro reduction) with 1,2-dicarbonyl compounds to synthesize heterocyclic systems. For example, the condensation of the triamine product with a benzil (B1666583) derivative can lead to the formation of complex quinoxaline (B1680401) structures. The synthesis of related Schiff bases often involves refluxing the amine with an aldehyde in a solvent like methanol. mdpi.comresearchgate.net

Photochemical and Thermal Degradation Pathways: Fundamental Mechanistic Investigation

Nitroaromatic compounds are known to be sensitive to light and heat, and this compound is no exception. wikipedia.org These degradation pathways are important for understanding the compound's stability and environmental fate.

Thermal Degradation: At elevated temperatures, this compound is expected to decompose. The thermal decomposition of related nitroaromatic explosives like TATB (1,3,5-triamino-2,4,6-trinitrobenzene) and other diphenylamines has been studied. wikipedia.orgnih.gov Decomposition pathways often begin with the cleavage of the weakest bonds, which are typically the C-NO₂ bonds. nih.gov This can initiate a cascade of radical reactions, leading to the breakdown of the aromatic rings and the evolution of gases such as CO₂, H₂O, and various nitrogen oxides. researchgate.netresearchgate.net For complex amines, thermal degradation can also involve deamination and decarboxylation reactions. researchgate.netmdpi.com The presence of multiple aromatic rings and nitro groups suggests a complex decomposition profile with the potential for polymerization into tar-like substances at high temperatures. nih.gov

Oxidation Chemistry and Stability Studies under Various Chemical Conditions

The oxidation of this compound can proceed via several pathways, primarily involving the secondary amine linkage and the activated phenyl rings. The compound's stability is generally considered fair under normal conditions but can be compromised by strong oxidizing agents.

Oxidation of the Amine: The secondary amine is susceptible to oxidation. Mild oxidation can lead to the formation of a stable diphenylamino radical ( (C₆H₅)₂N• ). nih.govacs.org This radical species is often colored and can be an intermediate in the formation of more complex products. Further oxidation, for example using nitrate, can lead to the formation of intensely colored N-phenyl-p-benzoquinonimine, which is a common product in the oxidation of diphenylamine (B1679370) itself. wikipedia.orgoup.com This reaction forms the basis of the diphenylamine test for nitrates.

Mechanistic Research on Molecular Interactions and Selective Recognition Purely Chemical/biophysical Focus

Studies on N-(4-Ethoxyphenyl)-2,4-dinitroaniline as a Model Compound for Understanding Ligand-Receptor Interactions

Researchers utilize such model compounds to probe the binding pockets of receptors, mapping out the spatial and chemical features that determine binding affinity and specificity. The systematic variation of substituents on the phenyl ring, for instance, allows for the exploration of structure-activity relationships (SAR), providing insights into the complementary features of the receptor's binding site. The ethoxy group, in this case, can act as a hydrogen bond acceptor and contributes to the molecule's lipophilicity, which can be critical for its partitioning into the often hydrophobic interiors of protein binding sites.

Molecular Binding Studies with Model Biological Macromolecules (e.g., DNA, proteins, enzymes) in a Controlled in vitro Environment

While specific binding studies on this compound with a wide array of macromolecules are not extensively documented in publicly available literature, the broader class of dinitroanilines has been the subject of significant research, particularly concerning their interaction with the protein tubulin. Dinitroaniline herbicides, such as oryzalin and trifluralin (B1683247), are known to bind to tubulin, thereby inhibiting microtubule polymerization. This interaction is a well-established example of a small molecule binding to a protein and disrupting its function. nih.govresearchgate.net

Based on these studies of analogous compounds, it is hypothesized that this compound could also interact with tubulin. Computational docking studies on dinitroanilines have identified a potential binding site on α-tubulin. nih.gov This binding is thought to interfere with the formation of longitudinal and lateral contacts between tubulin dimers, which are essential for microtubule assembly. The interaction is selective for plant and protozoan tubulin over their vertebrate counterparts, a phenomenon attributed to subtle differences in the amino acid sequences of the binding site. nih.gov

The binding of dinitroanilines to tubulin is primarily driven by non-covalent forces. The dinitro-substituted benzene (B151609) ring can engage in pi-stacking interactions with aromatic amino acid residues in the binding pocket, while the nitro groups can form hydrogen bonds. The N-substituent, in this case, the 4-ethoxyphenyl group, plays a crucial role in determining the specificity and affinity of the binding by occupying a specific sub-pocket.

Interactions with other macromolecules like DNA are less characterized for this specific compound. However, the planar aromatic structure and the presence of nitro groups could theoretically allow for intercalation between DNA base pairs or binding within the minor groove, though experimental evidence for this compound is lacking.

Macromolecule Potential Interaction Key Interacting Moieties Anticipated Effect
Tubulin (Protein)Binding to a specific site on α-tubulinDinitroaniline core, N-(4-ethoxyphenyl) groupInhibition of microtubule polymerization
DNAIntercalation or groove bindingPlanar aromatic rings, nitro groupsPotential disruption of DNA replication/transcription

Elucidation of Molecular Mechanisms Underlying Specific Enzyme Inhibition or Activation Pathways

The primary and most well-understood mechanism of action for the dinitroaniline class of compounds is the disruption of microtubule dynamics through direct binding to tubulin. nih.govresearchgate.net This is not a classical enzyme inhibition in the sense of blocking the active site of an enzyme that catalyzes a chemical transformation. Instead, it is an inhibition of a dynamic protein assembly process. Microtubules are crucial for a variety of cellular processes, including cell division (formation of the mitotic spindle), cell motility, and intracellular transport. By preventing the polymerization of tubulin into functional microtubules, dinitroanilines effectively inhibit all of these downstream cellular pathways.

Therefore, the "enzyme inhibition" in this context refers to the disruption of the tubulin "machinery." The molecular mechanism involves the stabilization of the tubulin dimer in a conformation that is incompatible with its incorporation into a growing microtubule. This leads to a net depolymerization of microtubules and an arrest of the cell cycle, typically in prometaphase.

While direct activation or inhibition of other specific enzymes by this compound is not well-documented, its impact on microtubule-dependent processes can have widespread secondary effects on various enzymatic pathways within the cell due to the disruption of cellular architecture and transport.

Structure-Mechanism Relationships Derived from Fundamental Chemical Principles and Interaction Forces

The relationship between the chemical structure of dinitroanilines and their mechanism of action is a subject of detailed study, primarily in the context of their herbicidal and antiprotozoal activities. Several key structural features contribute to their biological activity:

The 2,4-Dinitroaniline (B165453) Core: The presence and position of the two nitro groups on the aniline (B41778) ring are critical. These strong electron-withdrawing groups are essential for high-affinity binding to the target protein, tubulin. They contribute to the electronic character of the aromatic system and are often involved in hydrogen bonding within the binding pocket.

The N-Substituent: The nature of the substituent at the amino group significantly influences the potency and selectivity of the compound. For this compound, the 4-ethoxyphenyl group provides a specific size, shape, and hydrophobicity that must be complementary to the binding site on the target protein. Variations in this substituent can drastically alter the binding affinity. For instance, the length and branching of the alkyl chain in the alkoxy group can fine-tune the van der Waals interactions within the binding pocket.

The interaction forces at play are a combination of:

Hydrogen Bonds: The nitro groups and the secondary amine can act as hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The aromatic rings and the ethyl group of the ethoxy substituent contribute to hydrophobic interactions, which are often a major driving force for the binding of small molecules to proteins in an aqueous environment.

These fundamental chemical principles and interaction forces collectively determine the affinity and specificity of this compound for its biological targets, with the interaction with tubulin being the most prominent and well-characterized for this class of compounds.

Applications in Advanced Materials Science and Supramolecular Chemistry Academic Research Perspective

Incorporation of N-(4-Ethoxyphenyl)-2,4-dinitroaniline into Polymeric Architectures for Functional Material Development

The integration of chromophoric moieties like this compound into polymer structures is a key strategy for developing functional materials with tailored optical, electronic, or sensory properties. The compound can be incorporated into polymeric architectures through two primary methods: as a pendant group attached to the polymer backbone or as a comonomer in the polymerization process itself.

One approach involves synthesizing a maleimide monomer functionalized with the dinitrophenyl amino group, which can then be homopolymerized or copolymerized with other vinyl monomers, such as methyl methacrylate, via free radical polymerization. This method allows for the controlled introduction of the dinitroaniline moiety into the polymer side chain, influencing the material's thermal stability and optical characteristics. For instance, research on N-[(4-nitro phenyl) amino] maleimide has demonstrated the feasibility of creating such functional polymers chemrj.org.

Alternatively, the this compound unit could be part of the polymer backbone. This can be achieved through step-growth polymerization reactions. For example, if the molecule were modified to have reactive sites at both ends, it could undergo condensation polymerization. Copolymers of aniline (B41778) and o-nitroaniline have been synthesized, indicating that the nitroaniline moiety does not inhibit polymerization under certain conditions, although it may reduce the final polymer's electrical conductivity compared to pure polyaniline researchgate.net. The presence of the bulky and electron-rich ethoxyphenyl group would likely enhance the solubility of the resulting polymer in common organic solvents, a significant advantage for material processing and film formation researchgate.net.

The incorporation of this push-pull system is expected to impart specific functionalities to the polymer. The dinitroaniline group can act as a sensor element, changing its optical properties in response to specific analytes. Furthermore, the inherent nonlinear optical (NLO) properties of such chromophores could be harnessed in polymeric films for applications in photonics and optoelectronics.

Table 1: Potential Polymerization Strategies and Resulting Properties

Polymerization Strategy Potential Monomer Polymer Architecture Expected Functional Properties
Chain-growth Polymerization N-(4-Ethoxyphenyl)-2,4-dinitrophenyl acrylamide Pendant Group Enhanced solubility, thermal stability, NLO activity
Chain-growth Copolymerization N-(4-Ethoxyphenyl)-2,4-dinitrophenyl maleimide + Styrene Pendant Group Tunable refractive index, processability
Step-growth Polymerization Diamino-functionalized dinitroaniline derivative + Diacyl chloride In-chain Moiety High glass transition temperature, inherent chromophoric backbone

Role as a Chromophore or Fluorophore in Novel Optical and Optoelectronic Materials Research

The defining feature of this compound is its "push-pull" electronic structure. The ethoxyphenyl group acts as an electron donor (push), while the two nitro groups on the aniline ring serve as strong electron acceptors (pull). This arrangement facilitates a significant intramolecular charge-transfer (ICT) from the donor to the acceptor upon photoexcitation, making the molecule a potent chromophore.

This ICT character is responsible for the compound's strong absorption in the visible region of the electromagnetic spectrum. The position and intensity of this absorption band are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. In nonpolar solvents, the molecule exists in a less polarized ground state, while in polar solvents, the more polar excited state is stabilized, typically leading to a red-shift (bathochromic shift) in the absorption maximum researchgate.netmdpi.com. This sensitivity makes it a candidate for use as a probe to characterize the polarity of solvents and polymer matrices.

While many nitroaromatics are known to be fluorescence quenchers, the push-pull architecture can, in some cases, lead to fluorescent emission, particularly in rigid or viscous environments where non-radiative decay pathways are suppressed. The fluorescence properties would also be expected to exhibit strong solvatochromism mdpi.com. Furthermore, the significant difference in dipole moment between the ground and excited states endows such molecules with large second-order nonlinear optical (NLO) hyperpolarizability rasayanjournal.co.in. Materials containing aligned arrays of these chromophores could be used for applications like second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency sphinxsai.com.

Table 2: Predicted Solvatochromic Behavior of this compound

Solvent Polarity (approx.) Expected λmax (nm) Rationale
Hexane (B92381) Nonpolar Shorter wavelength Ground state is less polar and more stable.
Toluene Moderately Nonpolar Intermediate wavelength Slight stabilization of the excited state.
Dichloromethane Polar Aprotic Longer wavelength Stabilization of the polar ICT excited state.
Acetonitrile (B52724) Polar Aprotic Longer wavelength Strong stabilization of the polar ICT excited state.
Methanol Polar Protic Longest wavelength Stabilization of the excited state via polarity and potential hydrogen bonding.

Utilization as a Ligand in Coordination Chemistry for Metal Complex and Metal-Organic Framework (MOF) Synthesis

In coordination chemistry, this compound offers several potential coordination sites for metal ions. The oxygen atoms of the two nitro groups can act as Lewis basic sites, and the nitrogen atom of the amino group also possesses a lone pair of electrons. While the basicity of the amino nitrogen is significantly reduced by the electron-withdrawing nitro groups, it could still participate in coordination, particularly with soft metal ions wikipedia.org.

The most promising application in this area is the use of this molecule, or a functionalized derivative, as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal nodes connected by organic linkers researchgate.net. By modifying the this compound structure to include stronger coordinating groups, such as carboxylates or pyridyls, it could be employed as a linker to build porous frameworks.

The presence of the nitro groups within the MOF pores would create a highly polar environment with strong Lewis acidic character researchgate.net. This could be exploited for selective gas adsorption, particularly for polarizable molecules like CO2, or for the separation of aromatic isomers. Furthermore, the inherent chromophoric nature of the linker could lead to the development of luminescent MOFs for chemical sensing. Research has shown that MOFs can be highly effective sensors for nitroaniline isomers and other nitroaromatics through mechanisms like fluorescence quenching acs.orgacs.orgrsc.org. A MOF built from this compound linkers could potentially serve as a selective sensor for specific electron-rich analyte molecules.

Self-Assembly and Supramolecular Architectures Directed by this compound Motifs

The molecular structure of this compound contains all the necessary components for directing self-assembly into ordered supramolecular structures through non-covalent interactions. The key interactions governing its crystal engineering are hydrogen bonding and π-π stacking rasayanjournal.co.in.

Hydrogen Bonding : The secondary amine (N-H) group is a hydrogen bond donor, while the oxygen atoms of the nitro groups are excellent hydrogen bond acceptors. In the solid state, it is highly probable that molecules would arrange themselves to form robust N-H···O hydrogen bonds. This interaction is a dominant feature in the crystal structures of many nitroaniline derivatives, often leading to the formation of one-dimensional chains or two-dimensional sheets researchgate.netresearchgate.net.

π-π Stacking : The molecule contains two aromatic rings—the dinitrophenyl ring and the ethoxyphenyl ring. These electron-poor and electron-rich rings, respectively, can engage in favorable π-π stacking interactions. These interactions would likely occur between adjacent molecules already organized by hydrogen bonds, helping to build a stable three-dimensional architecture.

The interplay between the directional, strong hydrogen bonds and the less directional but significant π-π stacking interactions would define the final crystal packing. The ethoxy group (-OCH2CH3) adds conformational flexibility and can influence the packing by participating in weaker C-H···O or C-H···π interactions, potentially leading to the formation of different crystalline polymorphs. Understanding these self-assembly principles is crucial for designing crystalline materials with specific properties, such as the acentric packing required for second-harmonic generation rasayanjournal.co.in.

Investigation of its Potential in Organic Semiconductor Research and Organic Field-Effect Transistors (OFETs)

The field of organic electronics is continually searching for new molecules that can efficiently transport charge. Organic Field-Effect Transistors (OFETs) are key devices for applications in flexible displays and sensors researchgate.net. The suitability of a molecule for semiconductor applications depends on its electronic structure (HOMO/LUMO levels), molecular packing in the solid state, and stability.

Due to the powerful electron-withdrawing nature of the two nitro groups, this compound is expected to have a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This characteristic makes it a candidate for investigation as an n-type semiconductor , a material that transports electrons nih.gov. The development of stable, high-performance n-type organic materials has been a significant challenge in the field, making molecules like this of potential interest.

For efficient charge transport in an OFET, molecules must adopt a solid-state packing that allows for significant orbital overlap between adjacent molecules researchgate.netnih.govaps.org. As discussed in the previous section, the strong intermolecular interactions (hydrogen bonding and π-π stacking) within this compound could promote the ordered, close packing necessary for charge hopping or band-like transport. The planarity of the dinitroaniline core is beneficial for π-orbital overlap. The performance of such a material in an OFET would be highly dependent on the thin-film morphology, which can be controlled by deposition conditions like substrate temperature and solvent vapor annealing. While 아직 untested, the fundamental electronic and structural properties of this compound warrant its consideration in the screening and design of new n-type materials for organic electronics.

Advanced Analytical Methodologies for Detection, Quantification, and Environmental Fate Studies Research Tools

Chromatographic Techniques for Separation, Purity Assessment, and Trace Analysis

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a compound like N-(4-Ethoxyphenyl)-2,4-dinitroaniline, various chromatographic techniques offer the necessary selectivity and sensitivity for its robust analysis.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of dinitroaniline compounds due to their polarity and thermal lability, which can make gas chromatography challenging without derivatization. chromatographyonline.comthermofisher.com Method development for this compound would typically involve a reversed-phase approach.

A standard HPLC method would utilize a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, allowing for the efficient elution of the target analyte and separation from potential interferences. nih.govmdpi.com Detection is commonly achieved using an ultraviolet (UV) or diode-array detector (DAD), as the nitroaromatic structure of the compound provides strong chromophores. chromatographyonline.compsu.edu The wavelength of maximum absorbance for dinitroanilines is typically in the range of 254 nm to 380 nm. researchgate.net

Validation of the HPLC method is critical to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For trace environmental analysis, online solid-phase extraction (SPE) can be coupled with HPLC to pre-concentrate the analyte from water samples, significantly lowering the detection limits to the µg/L range. chromatographyonline.comthermofisher.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue/Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 60% A to 95% A over 15 min
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV/DAD at 270 nm
Column Temperature 30 °C

This table presents a hypothetical but scientifically plausible set of starting conditions for method development.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For dinitroanilines, GC analysis often requires careful optimization to prevent thermal degradation in the injection port. dtic.mil The use of a deactivated, wide-bore capillary column is recommended. dtic.mil

The most suitable detectors for the nitrogen-containing this compound are the Nitrogen-Phosphorus Detector (NPD) or the Electron Capture Detector (ECD), both of which are highly sensitive to nitroaromatic compounds. dtic.milepa.govresearchgate.net EPA Method 8091 provides a framework for the GC analysis of nitroaromatics and cyclic ketones, which can be adapted for this compound. epa.gov Sample preparation for GC analysis typically involves solvent extraction of the sample matrix (e.g., soil or water) with a solvent like acetone (B3395972) or hexane (B92381), followed by filtration. dtic.milnih.gov

Headspace analysis is generally less applicable to semi-volatile compounds like this compound unless it is present in a matrix at elevated temperatures. This technique is more suited for highly volatile organic compounds.

Table 2: Representative GC Conditions for Dinitroaniline Analysis

ParameterValue/Condition
Column 30m x 0.32mm ID, 0.25µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium or Nitrogen at a constant flow
Injector Temperature 250 °C (with deactivated liner)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD)
Detector Temperature 300 °C

This table outlines typical GC parameters that would be a starting point for the analysis of this compound.

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative screening and semi-quantitative analysis of this compound. analyticaltoxicology.com It is particularly useful for monitoring the progress of chemical reactions or for rapid screening of a large number of samples. psu.edu

For the separation, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase would be a mixture of non-polar and polar organic solvents, such as hexane and ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation. psu.edu Detection of the separated spots can be achieved by viewing the plate under UV light (at 254 nm), where the compound will appear as a dark spot against a fluorescent background. nih.gov For enhanced sensitivity and specificity, chromogenic spray reagents can be used. analyticaltoxicology.com

Electrochemical Methods for Redox Behavior Characterization and Sensing Applications

Electrochemical methods are well-suited for the detection of nitroaromatic compounds due to the electroactive nature of the nitro group (-NO₂), which can be readily reduced. mdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study the redox behavior of this compound and for developing electrochemical sensors. nih.govcdnsciencepub.comresearchgate.net

The electrochemical reduction of the dinitroaniline moiety typically proceeds in a stepwise manner, often involving the formation of nitroso and hydroxylamine (B1172632) intermediates, ultimately leading to the corresponding amine. cdnsciencepub.com The reduction potentials and peak currents observed in voltammetric analysis can be used for both qualitative identification and quantitative determination. researchgate.net

Research into electrochemical sensors for nitroaromatic compounds often involves modifying the surface of a working electrode (e.g., a glassy carbon electrode) with nanomaterials or polymers to enhance sensitivity and selectivity. acs.orgrsc.orgnih.gov Such sensors could be developed for the rapid, on-site detection of this compound in environmental samples. acs.org

Spectroscopic Detection Methods in Complex Environmental or Biological Matrices (Focus on Detection of Compound, not its impact)

Spectroscopic methods provide a non-destructive means of detecting and quantifying this compound, even in complex matrices. hunterlab.com

UV-Visible Spectrophotometry: This technique is based on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The presence of the dinitroaniline chromophore results in characteristic absorption maxima that can be used for quantification. psu.edunih.gov Derivative spectrophotometry can be employed to resolve overlapping spectral bands and enhance the selectivity of the analysis in complex mixtures. psu.edunih.gov

Fluorescence Spectroscopy: While this compound itself may not be strongly fluorescent, fluorescence-based sensing methods can be developed. For instance, a fluorescent probe that is quenched in the presence of the analyte can be used for its sensitive detection. nih.gov Carbon dots have been successfully used to create fluorescence sensors for 2,4-dinitroaniline (B165453). nih.gov

Raman and Surface-Enhanced Raman Spectroscopy (SERS): Raman spectroscopy provides a chemical fingerprint of a molecule based on its vibrational modes. mdpi.com However, the Raman signal is often weak. SERS can overcome this limitation by adsorbing the analyte onto a nanostructured metal surface (e.g., silver or gold), which can enhance the Raman signal by several orders of magnitude. This technique has been successfully applied to the trace detection of nitroaromatic explosives and could be adapted for this compound. mdpi.comacs.org

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Comprehensive Analysis of Transformation Products

To identify the byproducts of this compound's synthesis or its transformation products in the environment, more powerful hyphenated techniques are required. These methods couple the separation power of chromatography with the identification capabilities of mass spectrometry or nuclear magnetic resonance.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation of compounds by GC with their detection and identification by MS. nih.gov It is a definitive tool for identifying volatile and semi-volatile transformation products. researchgate.netnih.gov The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which can be used to elucidate its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile transformation products, LC-MS is the technique of choice. mdpi.com It is particularly valuable for analyzing phase I and phase II metabolites that may be formed in biological systems. nih.gov Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and structural information, making it a powerful tool for identifying unknown degradation products in complex matrices. sepscience.comnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC separation with NMR spectroscopy. This technique provides detailed structural information about the separated compounds without the need for their isolation. It is an unparalleled tool for the unambiguous structure elucidation of novel transformation products, providing detailed information about the connectivity of atoms within a molecule.

Chemical Kinetics of Environmental Degradation Pathways (e.g., hydrolysis, photolysis, biodegradation mechanisms)

The environmental fate of a chemical compound is intrinsically linked to its molecular structure. Therefore, while it is possible to infer potential degradation behaviors based on the functional groups present in this compound—namely the ether linkage, the nitro groups, and the secondary amine—such extrapolations remain speculative without direct experimental evidence.

Hydrolysis: The ether and amine linkages in the molecule could potentially be susceptible to hydrolysis under certain environmental pH and temperature conditions. However, without specific studies, the rate constants and the influence of acid or base catalysis on the degradation of this compound remain unknown.

Photolysis: Aromatic nitro compounds are often susceptible to photolytic degradation. The presence of two nitro groups on the aniline (B41778) ring suggests that this compound may undergo transformation when exposed to sunlight. Studies on other dinitrophenyl compounds have shown that photolysis can lead to the formation of various byproducts. rsc.org However, the specific quantum yield, reaction kinetics, and photoproducts for this compound have not been documented.

Biodegradation: The biodegradability of nitroaromatic compounds can vary widely depending on the specific microbial populations present and the environmental conditions (e.g., aerobic vs. anaerobic). The nitro groups can be reduced by microbial action, and the aromatic rings can be cleaved. For instance, under anaerobic conditions, the related compound 2,4-dinitroanisole (B92663) (DNAN) is known to be reductively biotransformed to 2-amino-4-nitroanisole (2-ANAN) and subsequently to 2,4-diaminoanisole (B165692) (DAAN). researchgate.net However, it is crucial to note that the ethoxyphenyl group in the target molecule could significantly influence its uptake and metabolism by microorganisms, making direct comparisons with DNAN unreliable.

Due to the absence of specific research data for this compound, a data table on its environmental degradation kinetics cannot be generated at this time. Further research is required to determine the precise rates and mechanisms of its hydrolysis, photolysis, and biodegradation to accurately assess its environmental fate and persistence.

Future Research Directions and Unexplored Avenues in N 4 Ethoxyphenyl 2,4 Dinitroaniline Chemistry

Development of Novel and More Efficient Synthetic Routes with Enhanced Selectivity and Atom Economy

The traditional synthesis of diarylamines often involves nucleophilic aromatic substitution (SNAr) reactions, which can require harsh conditions and may suffer from limitations in substrate scope and regioselectivity. For N-(4-Ethoxyphenyl)-2,4-dinitroaniline, this would typically involve the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with 4-ethoxyaniline. While feasible, future research should focus on developing more sophisticated, efficient, and sustainable synthetic methodologies.

Modern organic synthesis emphasizes principles of green chemistry, such as atom economy and waste minimization. rsc.orgjocpr.com Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. acs.orgnih.gov Future investigations could explore the application of these methods to the synthesis of this compound. This would involve coupling an appropriate aryl halide or triflate with the corresponding aniline (B41778) derivative. The development of catalyst systems that are efficient at low loadings and operate under mild conditions would be a significant advancement. nih.gov

Furthermore, research into metal-free C-N coupling reactions presents a sustainable alternative. su.se For instance, methods utilizing diaryliodonium salts as arylating agents could provide an energy-efficient and robust pathway to this compound and its derivatives, avoiding the use of expensive and potentially toxic metal catalysts. su.se Another promising avenue is the development of acceptorless dehydrogenative aromatization catalysis, which has been successfully used for the synthesis of various diarylamines. nih.gov

A comparative analysis of potential modern synthetic routes is presented in the table below.

Synthetic Method Potential Advantages Key Research Focus Illustrative Starting Materials
Palladium-Catalyzed Buchwald-Hartwig Amination High yields, broad substrate scope, milder conditions than traditional SNAr. acs.orguwindsor.caDevelopment of highly active and stable catalysts, optimization of reaction conditions for low catalyst loading. nih.gov1-chloro-2,4-dinitrobenzene and 4-ethoxyaniline; or 4-bromoanisole (B123540) and 2,4-dinitroaniline (B165453).
Metal-Free Diaryliodonium Salt Coupling Avoids transition metal catalysts, sustainable, high atom economy. su.seSynthesis of the requisite diaryliodonium salt precursors, optimization of reaction conditions.A diaryliodonium salt derived from an ethoxybenzene moiety and 2,4-dinitroaniline.
Acceptorless Dehydrogenative Aromatization Environmentally benign (produces H₂ as the only byproduct), heterogeneous catalysis allows for catalyst recycling. nih.govDesign of efficient bimetallic nanoparticle catalysts (e.g., Au-Pd/TiO₂), exploration of substrate combinations. nih.gov4-ethoxyaniline and a suitable cyclohexanone (B45756) derivative, followed by nitration.
Nitrosonium-Initiated C-N Bond Formation Direct C-H activation of electron-rich arenes, complements transition metal-catalyzed methods. acs.orgacs.orgInvestigation of the reaction between a nitrosoarene intermediate and an electron-rich arene. acs.orgacs.org4-nitrosoanisole and 1,3-dinitrobenzene.

The pursuit of these novel synthetic strategies will not only enhance the accessibility of this compound but also contribute to the broader field of sustainable organic synthesis.

Exploration of this compound in Emerging Material Technologies and Niche Applications

The unique electronic structure of this compound, characterized by a π-system connecting a strong donor (ethoxyphenylamine) and a strong acceptor (dinitrophenyl), suggests its potential utility in various material technologies. A significant area of exploration is nonlinear optics (NLO). Organic molecules with large hyperpolarizabilities are sought after for applications in optical data storage and image processing. nih.gov The donor-π-acceptor architecture is a classic design principle for NLO chromophores. researchgate.net Research on related nitroaniline derivatives has demonstrated their potential as NLO materials. researchgate.netsciexplore.ir Future studies should focus on the synthesis of high-purity single crystals of this compound and the characterization of their NLO properties.

The dinitroaniline scaffold is also prominent in the field of agrochemicals. wikipedia.org Many dinitroaniline derivatives are potent herbicides that act by inhibiting microtubule formation in plant cells. frontiersin.orgnih.govuwa.edu.au While the herbicidal activity of this compound itself is unknown, its structural similarity to commercial herbicides like trifluralin (B1683247) and pendimethalin (B1679228) warrants investigation. wikipedia.orgnih.gov Such research could lead to the development of new, selective herbicides.

Furthermore, nitroaromatic compounds are widely used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. nih.govnumberanalytics.com The reduction of the nitro groups in this compound would yield the corresponding triamine, a potentially valuable monomer for the synthesis of high-performance polymers or a precursor for novel heterocyclic compounds.

Advanced Integrated Computational and Experimental Studies for Predictive Material Design and Mechanistic Insights

To accelerate the discovery of new applications for this compound, a synergistic approach combining computational modeling and experimental validation is crucial. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, spectroscopic properties, and NLO coefficients of the molecule. nih.govsciexplore.ir Such computational studies can provide valuable insights into structure-property relationships and guide the design of new derivatives with enhanced performance. For instance, computational modeling has been used to study the hydrolysis pathways of the related compound 2,4-dinitroanisole (B92663) (DNAN). acs.org

Molecular dynamics (MD) simulations can be used to model the behavior of this compound in different environments, such as in solution or within a polymer matrix. researchgate.netnih.gov This can be particularly relevant for understanding its potential as a dye or a dopant in polymeric materials. For example, MD simulations have been used to study the poling process of NLO chromophores in amorphous polymers. researchgate.net

These computational predictions must be validated through rigorous experimental work. This includes detailed spectroscopic characterization (UV-Vis, NMR, IR), X-ray crystallography to determine the solid-state structure, and experimental measurement of the NLO properties. The interplay between theoretical predictions and experimental results will enable a deeper understanding of the fundamental properties of this compound and facilitate its rational design for specific applications.

Interdisciplinary Research Integrating the Compound into Novel Scientific Domains (e.g., advanced catalysis, bio-inspired materials)

The functional groups present in this compound offer opportunities for its integration into interdisciplinary research fields. In the realm of catalysis, the nitro groups can be catalytically reduced to amino groups. numberanalytics.comrsc.orgmdpi.com This transformation is of significant industrial importance. nih.gov this compound could serve as a model substrate for the development of new, highly selective catalysts for the reduction of nitroaromatics, particularly for the chemoselective reduction of one nitro group in the presence of another.

The field of bio-inspired materials seeks to mimic the remarkable properties of natural materials. udel.edumdpi.comresearchgate.netyoutube.com The structure of this compound could be incorporated into larger supramolecular assemblies or polymers. The dinitrophenyl moiety is known to participate in charge-transfer interactions, which could be exploited for the self-assembly of ordered nanostructures. Inspiration could be drawn from how nature utilizes specific molecular recognition motifs to create complex, functional architectures. udel.edu For example, the compound could be functionalized to interact with biological macromolecules or to form part of a sensor array for the detection of specific analytes.

Challenges and Opportunities in Understanding Complex Reactivity and Assembly Processes of the Compound

A significant challenge in the chemistry of this compound lies in controlling its reactivity. The presence of two nitro groups, which are strong deactivating groups, makes the dinitrophenyl ring highly electron-deficient and susceptible to nucleophilic aromatic substitution. Conversely, the ethoxyphenyl ring is electron-rich. This electronic dichotomy presents both challenges and opportunities for selective functionalization. For instance, achieving selective substitution on one ring without affecting the other requires careful choice of reaction conditions.

The reduction of the two nitro groups also presents a challenge in selectivity. The partial reduction to a nitro-nitroso, nitro-hydroxylamine, or nitro-amino derivative would lead to a range of new compounds with potentially interesting properties. Developing catalytic systems that can achieve such selective reductions is a key research opportunity. mdpi.com

Understanding the supramolecular assembly of this compound is another important frontier. The interplay of hydrogen bonding (from the N-H group), π-π stacking, and dipole-dipole interactions will govern its crystal packing and its behavior in condensed phases. Elucidating these interactions through a combination of X-ray diffraction, spectroscopy, and computational modeling will be essential for designing materials with desired properties, such as specific crystal morphologies or thin-film characteristics.

Q & A

Basic: What are the optimal synthetic routes for N-(4-Ethoxyphenyl)-2,4-dinitroaniline?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) under anaerobic conditions. For example, oxidative arylamination of 1,3-dinitrobenzene with 4-ethoxyaniline can yield the target compound. Key parameters include:

  • Catalysts: Transition metals (e.g., Ni) to enhance regioselectivity .
  • Reaction Medium: Polar aprotic solvents (e.g., DMF) at 80–100°C.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Advanced: How can regioselectivity challenges in synthesizing N-substituted dinitroanilines be addressed?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Advanced strategies include:

  • Directed Metalation: Use of ortho-directing groups (e.g., ethoxy) to control nitro group positioning .
  • Computational Modeling: DFT calculations to predict reactive sites and optimize substituent placement .
  • Protecting Groups: Temporary protection of the ethoxy group to prevent unwanted side reactions during NAS .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.5–9.0 ppm (aromatic protons adjacent to nitro groups) and δ 1.4–1.6 ppm (ethoxy methyl protons) .
    • ¹³C NMR: Carbons linked to nitro groups appear at ~140–150 ppm .
  • Mass Spectrometry: HRMS to confirm molecular weight (e.g., [M+H]+ expected for C₁₄H₁₂N₃O₅: 326.08) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How does this compound interact with plant tubulin, and what methods elucidate this mechanism?

Methodological Answer:
Dinitroaniline derivatives bind to α-tubulin, disrupting microtubule dynamics. Key approaches include:

  • Competitive Binding Assays: Use fluorescently labeled tubulin (e.g., FITC-α-tubulin) to measure displacement by the compound .
  • Molecular Docking: Autodock Vina or Schrödinger Suite to model interactions with the dinitroaniline-binding pocket (e.g., hydrophobic interactions with Val181 and Tyr224 in plant tubulin) .
  • In Vitro Polymerization Assays: Turbidimetry to monitor microtubule assembly inhibition (IC₅₀ typically 10–50 µM) .

Basic: How can researchers resolve contradictions in reported biological activities of dinitroaniline derivatives?

Methodological Answer:
Discrepancies (e.g., antitumor vs. herbicidal efficacy) arise from model-specific factors. Mitigation strategies:

  • Comparative Studies: Parallel testing in plant (e.g., Arabidopsis) and mammalian (e.g., HeLa) cell lines under standardized conditions .
  • Metabolic Profiling: LC-MS/MS to identify species-dependent metabolites affecting activity .
  • In Silico Screening: QSAR models to predict bioactivity across taxa .

Advanced: What methodologies enable the design of nitroreductase-activated prodrugs using this compound?

Methodological Answer:
The compound’s nitro groups can be reduced by nitroreductases (NTRs) in hypoxic tumors. Key steps:

  • Enzyme Kinetics: Measure NTR-mediated reduction rates (kcat/Kₘ) using UV-Vis spectroscopy (λ = 340 nm for NADH consumption) .
  • Prodrug Optimization: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance NTR specificity .
  • In Vivo Validation: Xenograft models with NTR-expressing tumors to assess cytotoxicity and bystander effects .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and fume hood use due to potential mutagenicity .
  • Storage: In airtight containers at –20°C, away from reducing agents .
  • Waste Disposal: Neutralization with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced: How can computational chemistry predict the photodegradation pathways of this compound?

Methodological Answer:

  • TD-DFT Calculations: Simulate UV-Vis spectra to identify reactive excited states (e.g., n→π* transitions at 300–400 nm) .
  • Reactive Oxygen Species (ROS) Detection: EPR spin trapping (e.g., DMPO) to validate •OH and O₂•− generation under UV light .
  • Pathway Modeling: Gaussian 09 or ORCA to map bond dissociation energies (BDEs) and predict nitro group cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.